molecular formula C15H13NO2S B14711645 10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione CAS No. 20962-93-0

10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione

Cat. No.: B14711645
CAS No.: 20962-93-0
M. Wt: 271.3 g/mol
InChI Key: AOZMMMJNWZYJDF-UHFFFAOYSA-N
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Description

10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves multi-step organic reactions. One common method includes the reaction of phenothiazine with prop-2-en-1-yl bromide under basic conditions to introduce the prop-2-en-1-yl group. This is followed by oxidation reactions to form the dione structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenothiazine core or the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity. The compound may also influence oxidative stress pathways and enzyme activities, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its antipsychotic properties.

    Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.

    Promethazine: An antiemetic and antihistamine agent also based on the phenothiazine structure.

Uniqueness

10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of the prop-2-en-1-yl group and the dione functionality. These structural features may confer distinct pharmacological and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

20962-93-0

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

10-prop-2-enylphenothiazine 5,5-dioxide

InChI

InChI=1S/C15H13NO2S/c1-2-11-16-12-7-3-5-9-14(12)19(17,18)15-10-6-4-8-13(15)16/h2-10H,1,11H2

InChI Key

AOZMMMJNWZYJDF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31

Origin of Product

United States

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